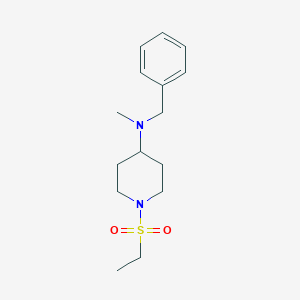![molecular formula C19H18N2O B247282 N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)
N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide, also known as A-803467, is a selective blocker of the Nav1.8 sodium channel. This compound has been the subject of numerous scientific studies due to its potential therapeutic applications in the treatment of chronic pain.
Wirkmechanismus
N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide selectively blocks the Nav1.8 sodium channel, which is primarily expressed in nociceptive neurons. By blocking this channel, N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide reduces the transmission of pain signals, leading to a reduction in pain.
Biochemical and Physiological Effects:
N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide has been shown to reduce pain in animal models of chronic pain. Additionally, studies have shown that N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide does not affect the activity of other sodium channels, indicating that its effects are highly selective.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide is its selectivity for the Nav1.8 sodium channel. This allows researchers to study the specific role of this channel in the transmission of pain signals. However, one limitation of N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide is its relatively low potency, which may require higher concentrations to achieve significant effects.
Zukünftige Richtungen
Future research on N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide may involve the development of more potent analogs with improved selectivity and efficacy. Additionally, studies may focus on the potential therapeutic applications of N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide in the treatment of chronic pain in humans. Finally, research may also explore the role of Nav1.8 sodium channels in other physiological processes beyond pain transmission.
Synthesemethoden
The synthesis of N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide involves a multi-step process that begins with the preparation of 2-bromopyridine. This compound is then reacted with 1-naphthoyl chloride to form the intermediate 1-naphthoyl-2-bromopyridine. The final step involves the reaction of the intermediate with N-methyl-2-aminoethanol to yield N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. Nav1.8 sodium channels are primarily expressed in nociceptive neurons, which are responsible for the transmission of pain signals. By selectively blocking these channels, N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide has been shown to reduce pain in animal models of chronic pain.
Eigenschaften
Produktname |
N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide |
|---|---|
Molekularformel |
C19H18N2O |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
N-methyl-N-(2-pyridin-2-ylethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H18N2O/c1-21(14-12-16-9-4-5-13-20-16)19(22)18-11-6-8-15-7-2-3-10-17(15)18/h2-11,13H,12,14H2,1H3 |
InChI-Schlüssel |
GXLCZGDZYCYXBD-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247203.png)
![1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247205.png)
![N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247207.png)
![N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B247208.png)
![N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247209.png)
![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247210.png)
![1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane](/img/structure/B247213.png)


![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247217.png)
![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247218.png)

